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Compound of Interest

Compound Name: Ribonolactone

Cat. No.: B013872

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of
D-ribonolactone, a readily available carbohydrate derivative, as a chiral auxiliary in
asymmetric synthesis. The primary application highlighted is the diastereoselective alkylation of
ribonolactone-derived acetoacetates for the synthesis of enantiopure a,a-disubstituted
glycines, which are of significant interest as enzyme inhibitors and peptide modifiers.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of
stereochemistry during the formation of new chiral centers. D-Ribonolactone, particularly in its
protected form as 2,3-O-isopropyliden-y-D-ribonolactone, serves as an effective chiral
auxiliary. Its rigid furanose backbone provides a well-defined stereochemical environment that
influences the facial selectivity of reactions on a tethered prochiral substrate. The auxiliary can
be readily prepared from inexpensive D-ribose and can be cleaved and recovered after the
desired stereoselective transformation.

The principal documented application of this chiral auxiliary is in the diastereoselective
alkylation of enolates generated from acetoacetate esters of 2,3-O-isopropyliden-y-D-
ribonolactone. This methodology offers a straightforward route to a,a-disubstituted (3-keto
esters with high diastereoselectivity. Subsequent transformation of the keto group via a
Schmidt rearrangement and final hydrolysis provides access to enantiomerically enriched a,a-
disubstituted glycines.
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Diastereoselective Alkylation for the Synthesis of
o,a-Disubstituted Glycines

The overall synthetic strategy involves three key stages:

o Preparation of the Chiral Acetoacetate: Attachment of the acetoacetate moiety to the primary
hydroxyl group of 2,3-O-isopropylidene-y-D-ribonolactone.

» Diastereoselective Alkylation: Sequential or double alkylation of the a-position of the
acetoacetate under basic conditions. The chiral auxiliary directs the approach of the
electrophile, leading to a preponderance of one diastereomer.

o Auxiliary Cleavage and Product Formation: Conversion of the B-keto ester to the
corresponding amino acid via a Schmidt rearrangement and subsequent hydrolysis.

Quantitative Data Summary

The diastereoselective alkylation of the methylacetoacetate derived from 2,3-O-isopropyliden-y-
D-ribonolactone has been shown to proceed with good to excellent diastereoselectivity for a
variety of alkylating agents. The results are summarized in the table below.

Diastereomeri

Entry R* R2X Yield (%) )
c Ratio (dr)

1 Me PhCH:2Br 75 85:15

2 Me 4-Br-CeHsaCH2Br 70 83:17
Ph-CH=CH-

3 Me 65 77:23
CHzBr
2-Naphthyl-

4 Me 72 88:12
CH2Br

5 n-Bu PhCH:zBr 78 80:20

6 n-Bu 4-Br-CeHaCH2Br 71 79:21
2-Naphthyl-

7 n-Bu 68 82:18
CH2Br
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Experimental Protocols

Protocol 1: Preparation of 2,3-O-Isopropylidene-y-D-
ribonolactone

This protocol describes the synthesis of the protected chiral auxiliary from D-ribose.
Materials:

e D-Ribose

e Sodium Bicarbonate (NaHCO3)

e Bromine (Brz)

o Sodium Bisulfite (NaHSOs)

e Absolute Ethanol (EtOH)

o Toluene

e Acetone (dry)

e 2,2-Dimethoxypropane

e Concentrated Sulfuric Acid (H2S0Oa4)

» Silver Carbonate (Ag2COs) or Amberlyst A-21 resin
o Ethyl Acetate (EtOAC)

Celite

Procedure:

e Oxidation of D-Ribose:

o In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, addition
funnel, and thermometer, suspend D-ribose (100 g, 0.67 mol) and sodium bicarbonate
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(112 g, 1.3 mol) in water (600 mL).

o Stir the mixture at room temperature for 15 minutes.

o Cool the flask in an ice-water bath and add bromine (112 g, 0.70 mol) dropwise via the
addition funnel, maintaining the reaction temperature below 5 °C. The addition should take
approximately 1 hour.

o After the addition is complete, stir the orange solution for an additional 50 minutes.
o Add sodium bisulfite (6.5 g, 62.5 mmol) portionwise until the orange color is discharged.

o Transfer the clear solution to a 2-L flask and concentrate under reduced pressure (bath
temperature 60-70 °C) to a wet slurry.

o Add absolute ethanol (400 mL) and toluene (100 mL) and evaporate the solvents to obtain
a damp solid.

o Add absolute ethanol (400 mL) and heat the mixture on a steam bath for 30 minutes.
o Filter the hot suspension and rinse the solids with hot absolute ethanol (100 mL).

o Cool the filtrate to room temperature and then refrigerate for 16 hours to crystallize the D-
ribonolactone. Collect the crystals by filtration, rinse with cold absolute ethanol and then
diethyl ether, and dry under vacuum.

Acetonide Protection:

o

In a 2-L round-bottom flask, suspend the crude D-ribonolactone (160 g) in dry acetone
(700 mL).

o

Add 2,2-dimethoxypropane (100 mL) and concentrated sulfuric acid (1 mL).

[¢]

Stir the solution vigorously at room temperature for 50 minutes.

[¢]

Add silver carbonate (20 g, 73 mmol) or Amberlyst A-21 resin (30 g) and continue stirring
for another 50 minutes.
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o Filter the suspension through a pad of Celite and rinse the solids with acetone (100 mL).
o Evaporate the filtrate to dryness.
o Dissolve the crude acetonide in hot ethyl acetate (250 mL) and filter through Celite.

o Allow the filtrate to cool to room temperature to crystallize the 2,3-O-isopropylidene-D-
ribonolactone. Collect the crystals by filtration and dry under vacuum. A second crop can
be obtained by concentrating the mother liquor.

Protocol 2: Synthesis of the Acetoacetate Derivative

This protocol describes the attachment of the acetoacetate unit to the chiral auxiliary.
Materials:

e 2,3-O-Isopropylidene-y-D-ribonolactone

e 2,2,6-Trimethyl-1,3-dioxen-4-one

o Toluene (dry)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
2,3-0O-isopropylidene-y-D-ribonolactone (1.0 eq) in dry toluene.

e Add 2,2,6-trimethyl-1,3-dioxen-4-one (1.2 eq).
» Heat the mixture to reflux and monitor the reaction by TLC.

e Once the reaction is complete, cool the mixture to room temperature and concentrate under
reduced pressure.

o Purify the residue by column chromatography on silica gel to afford the desired acetoacetate
derivative.

Protocol 3: Diastereoselective Alkylation
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This protocol outlines the general procedure for the diastereoselective alkylation of the

acetoacetate derivative.

Materials:

Ribonolactone-derived acetoacetate
Sodium Hydride (NaH, 60% dispersion in mineral oil)
Tetrahydrofuran (THF, dry)

Alkyl Halide (e.g., Benzyl bromide)

Procedure:

To a stirred suspension of NaH (1.2 eq) in dry THF at 0 °C under an inert atmosphere, add a
solution of the ribonolactone-derived acetoacetate (1.0 eq) in dry THF dropwise.

Stir the mixture at 0 °C for 30 minutes.

Add the alkyl halide (1.2 eq) dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Quench the reaction by the slow addition of saturated agueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the residue by column chromatography on silica gel to separate the diastereomers
and obtain the major diastereomer.

Protocol 4: Schmidt Rearrangement and Hydrolysis

This protocol describes the conversion of the (3-keto ester to the a,a-disubstituted amino acid.

Materials:
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e a,0-Dialkylacetoacetate derivative
» Methanesulfonic acid

e Sodium Azide (NaNs)

e 1,2-Dimethoxyethane (DME)

e Aqueous Ammonia (30%)

e Dichloromethane (CH2Cl2)

o Hydrochloric Acid (HCI)
Procedure:

e Schmidt Rearrangement:

o To a stirred solution of the a,a-dialkylacetoacetate (1.0 eq) in DME at -30 °C, add
methanesulfonic acid (excess) dropwise.

o Add sodium azide (3.0 eq) portionwise, keeping the temperature below -20 °C.
o Allow the reaction to warm to room temperature and stir for 24 hours.

o Add more DME and adjust the pH to ~9 with 30% aqueous ammonia.

o Partition the mixture between dichloromethane and water.

o Separate the organic layer, and extract the aqueous layer with dichloromethane.

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give
the crude acetamide.

e Hydrolysis:

o Reflux the crude acetamide in 6M HCI until hydrolysis is complete (monitor by TLC).
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o Cool the solution and wash with an organic solvent (e.g., diethyl ether) to remove the
recovered chiral auxiliary.

o Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of
the a,a-disubstituted glycine.
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Caption: Experimental workflow for the synthesis of a,a-disubstituted glycines.
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Caption: Logical relationship of components in the asymmetric synthesis.

 To cite this document: BenchChem. [Application Notes & Protocols: Ribonolactone as a
Chiral Auxiliary in Asymmetric Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013872#using-ribonolactone-as-a-chiral-auxiliary-in-
asymmetric-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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